molecular formula C5H13ClN2O3S B13480862 [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride

[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride

Cat. No.: B13480862
M. Wt: 216.69 g/mol
InChI Key: HLFWTZSGSHEHEO-NUBCRITNSA-N
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Description

[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride is a versatile chemical compound widely used in scientific research. It exhibits unique properties that make it suitable for various applications, including drug synthesis, catalysis, and organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride typically involves the reaction of sulfonyl chlorides with an amine. The general reaction is as follows:

RSO2Cl+R2NHRSO2NR2+HClRSO_2Cl + R'2NH → RSO_2NR'2 + HCl RSO2​Cl+R′2NH→RSO2​NR′2+HCl

A base such as pyridine is typically added to absorb the HCl that is generated . This method is widely used due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions typically require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.

Scientific Research Applications

[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or catalytic effects .

Comparison with Similar Compounds

Similar Compounds

    Dronedarone hydrochloride: A synthetic derivative of amiodarone used to treat atrial flutter.

    Sulfanilamide: A compound that foreshadowed the development of sulfa drugs.

    Sulfamethoxazole: A widely used antibiotic.

Uniqueness

[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride is unique due to its specific structural features and versatile applications. Unlike other sulfonamides, it exhibits a combination of properties that make it suitable for a wide range of scientific and industrial applications.

Properties

Molecular Formula

C5H13ClN2O3S

Molecular Weight

216.69 g/mol

IUPAC Name

[(2R)-morpholin-2-yl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C5H12N2O3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2,(H2,6,8,9);1H/t5-;/m1./s1

InChI Key

HLFWTZSGSHEHEO-NUBCRITNSA-N

Isomeric SMILES

C1CO[C@H](CN1)CS(=O)(=O)N.Cl

Canonical SMILES

C1COC(CN1)CS(=O)(=O)N.Cl

Origin of Product

United States

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